molecular formula C14H16N2O6S B2611241 (2-Methoxy-4-methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate CAS No. 869070-63-3

(2-Methoxy-4-methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate

Cat. No.: B2611241
CAS No.: 869070-63-3
M. Wt: 340.35
InChI Key: DPSWQDARKXPTIT-UHFFFAOYSA-N
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Description

(2-Methoxy-4-methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a unique combination of functional groups, including methoxy, methyl, and sulfonate groups, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-4-methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 2-methoxy-4-methylphenyl precursor, which is then reacted with 1,3-dimethyl-2,4-dioxopyrimidine under specific conditions to introduce the pyrimidine ring. The final step involves sulfonation to attach the sulfonate group.

  • Preparation of 2-Methoxy-4-methylphenyl Precursor

      Starting Material: 2-Methoxy-4-methylphenol

      Reaction: Methylation using methyl iodide in the presence of a base like potassium carbonate.

      Conditions: Reflux in an organic solvent such as acetone.

  • Formation of 1,3-Dimethyl-2,4-dioxopyrimidine

      Starting Material: Urea and acetylacetone

      Reaction: Cyclization reaction.

      Conditions: Acidic or basic conditions, typically using a catalyst like p-toluenesulfonic acid.

  • Coupling Reaction

      Starting Material: 2-Methoxy-4-methylphenyl derivative and 1,3-dimethyl-2,4-dioxopyrimidine

      Reaction: Nucleophilic substitution.

      Conditions: Organic solvent, elevated temperature.

  • Sulfonation

      Starting Material: Coupled product from the previous step.

      Reaction: Sulfonation using chlorosulfonic acid.

      Conditions: Low temperature to control the reaction rate and prevent decomposition.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, purification steps such as crystallization or chromatography, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The methoxy and methyl groups can undergo oxidation under strong oxidative conditions, leading to the formation of corresponding aldehydes or acids.
  • Reduction

    • The pyrimidine ring can be reduced to form dihydropyrimidine derivatives using reducing agents like sodium borohydride.
  • Substitution

    • The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, primary amines, thiols.

Major Products

    Oxidation: Corresponding aldehydes or acids.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its sulfonate group, which can mimic phosphate groups in biological systems.

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Medicine

    Anti-inflammatory: The compound’s derivatives have shown promise in reducing inflammation by inhibiting specific pathways.

    Anticancer: Research is ongoing to explore its potential in targeting cancer cells.

Industry

    Material Science: Used in the development of new materials with specific electronic or optical properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on the application:

    Enzyme Inhibition: The sulfonate group can bind to the active site of enzymes, blocking their activity.

    Signal Transduction: In biological systems, it can interfere with signaling pathways by mimicking natural substrates or inhibitors.

    Reactivity: In chemical reactions, the compound’s functional groups participate in various transformations, leading to the formation of desired products.

Comparison with Similar Compounds

Similar Compounds

    (2-Methoxy-4-methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-phosphate: Similar structure but with a phosphate group instead of a sulfonate group.

    (2-Methoxy-4-methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-carboxylate: Contains a carboxylate group instead of a sulfonate group.

Uniqueness

  • The presence of the sulfonate group in (2-Methoxy-4-methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate makes it more water-soluble and potentially more reactive in aqueous environments compared to its phosphate and carboxylate analogs.
  • The combination of methoxy and methyl groups provides unique steric and electronic properties, influencing its reactivity and interactions with biological targets.

This detailed overview highlights the significance and versatility of this compound in various scientific domains

Properties

IUPAC Name

(2-methoxy-4-methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O6S/c1-9-5-6-10(11(7-9)21-4)22-23(19,20)12-8-15(2)14(18)16(3)13(12)17/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSWQDARKXPTIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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